molecular formula C26H20F2N2O B4264953 N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide

Cat. No. B4264953
M. Wt: 414.4 g/mol
InChI Key: BWUZDNWFAXNUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide, also known as FFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFA is a member of the diphenylacetamide family, which is a class of organic compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has also been shown to bind to the dopamine D2 receptor, which is a target for the treatment of schizophrenia.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In vivo studies have shown that N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide can reduce inflammation, alleviate pain, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has several advantages for lab experiments, such as its high purity, stability, and solubility in common organic solvents. However, N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide also has some limitations, such as its relatively low yield, high cost, and potential toxicity. Therefore, careful consideration should be given to the choice of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide as a research tool.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide. One potential direction is to investigate the structure-activity relationship of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide and its analogs to identify more potent and selective compounds. Another direction is to explore the potential applications of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, the development of new synthetic methods for N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide and its analogs could lead to more efficient and cost-effective production. Finally, the environmental applications of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide, such as its use as an adsorbent for heavy metal ions, could be further explored.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been used as a building block for the synthesis of polymers and nanoparticles. In environmental science, N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been studied for its adsorption properties towards heavy metal ions.

properties

IUPAC Name

2-(4-fluoroanilino)-N-(4-fluorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N2O/c27-21-11-15-23(16-12-21)29-25(31)26(19-7-3-1-4-8-19,20-9-5-2-6-10-20)30-24-17-13-22(28)14-18-24/h1-18,30H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUZDNWFAXNUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.